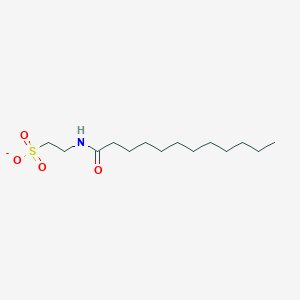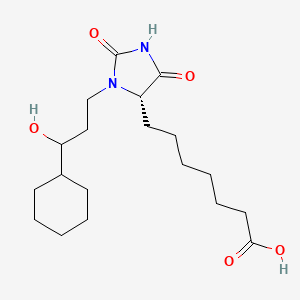
BW 245C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BW 245C involves several steps, starting with the preparation of the cyclohexyl-3-hydroxypropyl intermediate. This intermediate is then reacted with other reagents to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
BW 245C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
BW 245C is widely used in scientific research due to its selectivity for the DP prostanoid receptor. Some of its applications include:
Chemistry: Used as a reference compound in studies involving prostanoid receptors.
Biology: Employed in research on cell signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
BW 245C exerts its effects by selectively activating the DP prostanoid receptor. This receptor is coupled to a Gs protein, which in turn activates adenylyl cyclase. The activation of adenylyl cyclase leads to the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes . The increase in cAMP levels results in the modulation of downstream signaling pathways, ultimately leading to the observed biological effects .
Comparison with Similar Compounds
BW 245C is unique in its high selectivity for the DP prostanoid receptor compared to other prostanoids such as prostaglandin D2, prostaglandin E2, and prostaglandin F2α . Similar compounds include:
Prostaglandin D2: A naturally occurring prostanoid with lower selectivity for the DP receptor.
Prostaglandin E2: Another prostanoid with broader receptor activity.
Prostaglandin F2α: Known for its role in reproductive physiology but with less selectivity for the DP receptor.
This compound’s high selectivity and potency make it a valuable tool for studying the DP prostanoid receptor and its associated signaling pathways.
Properties
CAS No. |
78420-14-1 |
|---|---|
Molecular Formula |
C19H32N2O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-[(4S)-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m0/s1 |
InChI Key |
ZIDQIOZJEJFMOH-HOTGVXAUSA-N |
SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
Isomeric SMILES |
C1CCC(CC1)[C@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O |
Synonyms |
245C77 5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin BW 245C BW 245C, (R*,S*)-(+-) BW-245C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



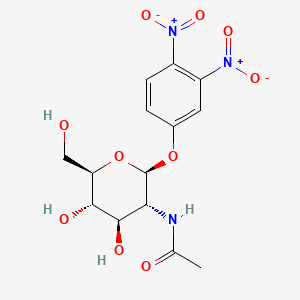
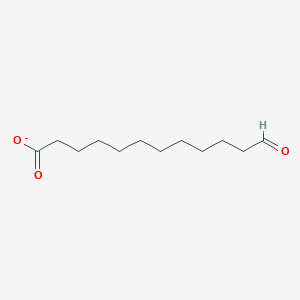
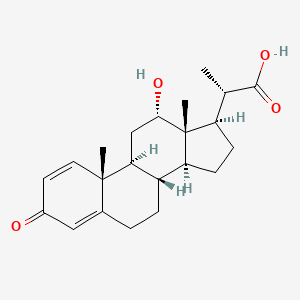
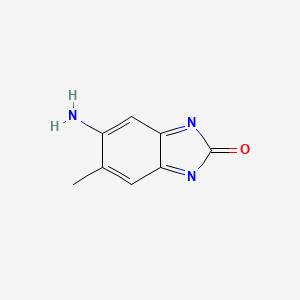
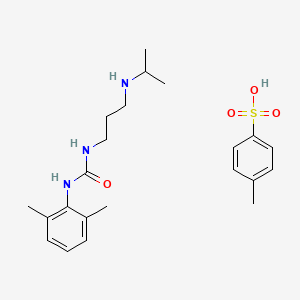
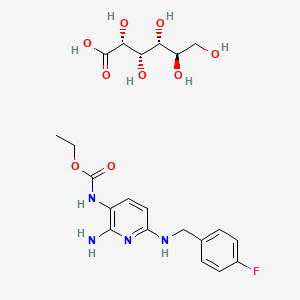
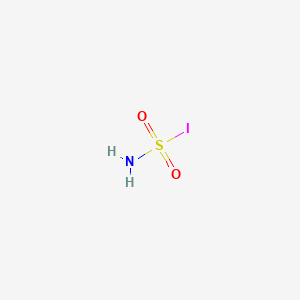
![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)
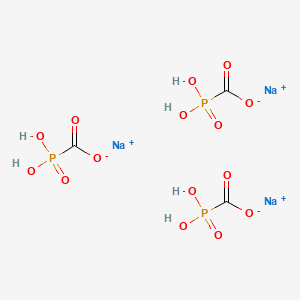
![2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid](/img/structure/B1258347.png)
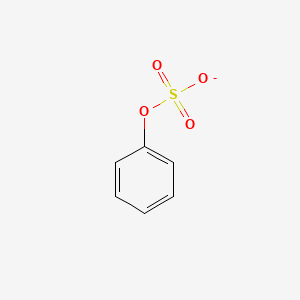
![[3-[(4-Aminobutyl)amino]propyl]trimethoxysilane](/img/structure/B1258349.png)
